Trt-Hse(Me)-OH.DEA
Description
Trt-Hse(Me)-OH·DEA (CAS: 85918-00-9) is a diethylammonium salt of N-α-trityl-O-methyl-L-homoserine, a protected amino acid derivative. The compound features:
- Structure: A trityl (triphenylmethyl) group protecting the α-amino group, a methyl ester modification on the homoserine side chain, and a diethylamine counterion to enhance solubility .
- Molecular Formula: C₂₆H₂₉NO₃·C₄H₁₁N (total molecular weight: 448.61 g/mol) .
- Applications: Primarily used in solid-phase peptide synthesis (SPPS) to prevent racemization and improve handling of sensitive amino acid residues during coupling reactions .
Properties
Molecular Formula |
C28H36N2O3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-ethylethanamine;(2S)-4-methoxy-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C24H25NO3.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1 |
InChI Key |
WUANKRBYRBUKNG-FTBISJDPSA-N |
Isomeric SMILES |
CCNCC.COCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCNCC.COCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
| Compound Name | CAS Number | Key Structural Modifications | Molecular Weight (g/mol) |
|---|---|---|---|
| Trt-Hse(Me)-OH·DEA | 85918-00-9 | Homoserine methyl ester, trityl-protected α-amine | 448.61 |
| Trt-D-Hse(Bzl)-OH·DEA | 1272755-35-7 | D-homoserine benzyl ester, trityl-protected α-amine | 524.71 |
| Trt-Met-OH·DEA | 80514-69-8 | Methionine with trityl-protected α-amine | 480.66 (C₂₈H₃₆N₂O₂S) |
| Trt-Thr-OH·DEA | 80514-77-8 | Threonine with trityl-protected α-amine | 434.57 |
| Trt-L-Glu(OMe)-OH·DEA | N/A | Glutamic acid γ-methyl ester, trityl-protected α-amine | ~500 (estimated) |
Key Observations :
- Side-Chain Diversity : Trt-Hse(Me)-OH·DEA and Trt-D-Hse(Bzl)-OH·DEA share a homoserine backbone but differ in ester groups (methyl vs. benzyl). The benzyl group in the latter increases steric bulk and hydrophobicity .
- Chirality : Trt-D-Hse(Bzl)-OH·DEA is the D-isomer, which is critical for synthesizing enantioselective peptides .
- Functional Groups : Trt-Met-OH·DEA contains a thioether side chain (methionine), offering unique reactivity in disulfide bond formation, unlike the hydroxyl/ester groups in homoserine derivatives .
Physicochemical Properties
| Property | Trt-Hse(Me)-OH·DEA | Trt-Thr-OH·DEA | Trt-Met-OH·DEA |
|---|---|---|---|
| Solubility | Soluble in DMSO | Soluble in DMSO | Limited in H₂O |
| Storage | -20°C (dry) | -20°C (dry) | -20°C (dry) |
| Stability | Hydrolysis-prone | Stable | Light-sensitive |
Key Insights :
- Solubility : All compounds are highly soluble in polar aprotic solvents (e.g., DMSO) due to the diethylammonium counterion, but poorly soluble in water .
- Stability : Trt-Hse(Me)-OH·DEA’s methyl ester is susceptible to hydrolysis under basic conditions, whereas Trt-Thr-OH·DEA’s hydroxyl group requires protection during acidic deblocking .
Analytical Methods
HPLC methods for these compounds often use DEA (diethylamine) in mobile phases to reduce silanol interactions and improve peak symmetry. Example conditions:
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